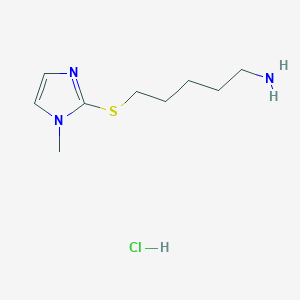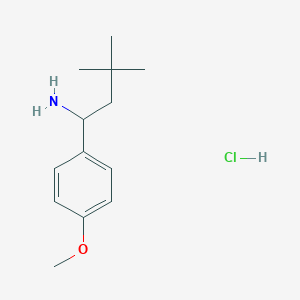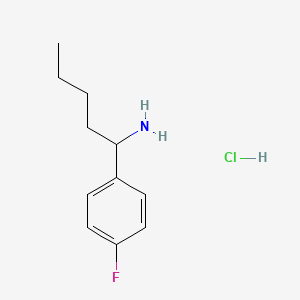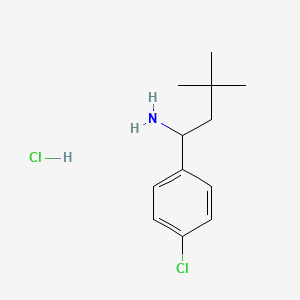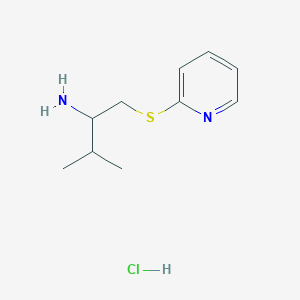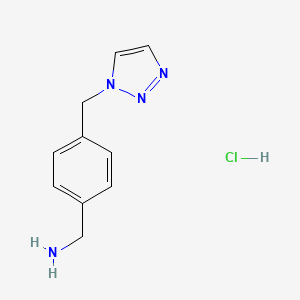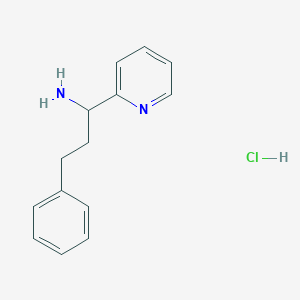
(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added. The temperature of the cooling bath is raised to 0 degrees over 6 hours, then the reaction mixture is diluted with water and ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a tetrahydropyran group, and a methanamine group. The presence of these groups contributes to the compound’s properties and potential reactivity.Applications De Recherche Scientifique
Synthesis of Derivatives
The compound has been utilized in the synthesis of a variety of derivatives. For example, it was involved in the creation of p-aminobenzoic acid diamides by reacting with anesthesin and then undergoing hydrolysis (Agekyan & Mkryan, 2015). Similar reactions have been employed to generate dicarboxylic acid amides and diamides, demonstrating the compound's utility in producing structurally diverse molecules (Aghekyan et al., 2018).
Biological Activity and Medicinal Chemistry
The compound's derivatives have shown potential in medicinal chemistry. Certain derivatives have exhibited significant antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Srinivas et al., 2020). Furthermore, structural analogs of this compound have been synthesized and demonstrated inhibitory activities against various biological targets, such as acetylcholinesterase and monoamine oxidase, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kumar et al., 2013).
Material Science and Structural Studies
In the field of material science, the compound has been involved in the synthesis of novel materials with potential applications. For instance, isostructural compounds with unique crystalline structures have been developed, which could have implications in the design of new materials with specific properties (Kariuki et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(4-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKYIXXPSMDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




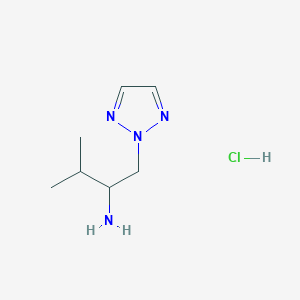


![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)
